Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate

Crystallography Solid-state chemistry Materials science

This N2-methyl 2H-triazole (CAS 105020-39-1) is essential for reproducible synthesis of PDE1 inhibitors and MOFs. It is NOT a generic 1H-triazole analog; its distinct regiochemistry and drastically lower basicity (pKa -0.14) are critical for target engagement and avoiding reaction failures. Procure the correct 2H-1,2,3-triazole tautomer to ensure success in medicinal chemistry and material science applications.

Molecular Formula C5H7N3O2
Molecular Weight 141.13 g/mol
CAS No. 105020-39-1
Cat. No. B010263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-methyl-2H-1,2,3-triazole-4-carboxylate
CAS105020-39-1
Molecular FormulaC5H7N3O2
Molecular Weight141.13 g/mol
Structural Identifiers
SMILESCN1N=CC(=N1)C(=O)OC
InChIInChI=1S/C5H7N3O2/c1-8-6-3-4(7-8)5(9)10-2/h3H,1-2H3
InChIKeyDHEGGJDFEGULIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Methyl-2H-1,2,3-Triazole-4-Carboxylate (CAS 105020-39-1): Procurement Specifications and Structural Classification


Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate (CAS 105020-39-1; C₅H₇N₃O₂; MW 141.13 g/mol) is a heterocyclic building block belonging to the 2H-1,2,3-triazole class. It is structurally characterized by a methyl substituent at the N2 position and a methyl ester group at the C4 position of the triazole ring [1]. The compound is supplied as a research chemical with typical purity specifications of ≥97% . Key predicted physicochemical properties include a pKa of -0.14±0.20 and a LogP of -0.3983 [2], distinguishing it from related 1H-triazole analogs and governing its solubility and reactivity profile in synthetic and medicinal chemistry applications.

Why 1H-1,2,3-Triazole Analogs Cannot Substitute for 2-Methyl-2H-1,2,3-Triazole-4-Carboxylate in Research Supply Chains


Generic substitution of 1H-1,2,3-triazole analogs for methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate is not scientifically justifiable due to fundamental differences in tautomeric stability and basicity that critically affect reactivity and biological target engagement. The 2H-tautomer of the parent 1,2,3-triazole ring is thermodynamically more stable than the 1H-tautomer in the gas phase, representing over 99.9% of the equilibrium mixture . This enhanced stability is retained in the N2-methylated derivative, conferring a distinct electronic profile. Crucially, 2-methyl-2H-1,2,3-triazole is reported to be a much weaker base compared to its 1-methyl-1H-1,2,3-triazole counterpart . This fundamental difference in proton affinity directly translates to divergent behavior in acid-catalyzed reactions, coordination chemistry, and hydrogen-bonding patterns essential for molecular recognition. Procurement of the incorrect tautomeric form or N-alkylated isomer will introduce uncharacterized variables into synthetic pathways and biological assays, potentially leading to failed reactions, misinterpreted structure-activity relationships, and unreproducible results.

Head-to-Head Quantitative Evidence: Differentiating Methyl 2-Methyl-2H-1,2,3-Triazole-4-Carboxylate from Close Analogs


Planarity and Crystal Packing Divergence: Quantitative Crystallographic Comparison with 1H-1,2,3-Triazole-4-Carboxylate

The target compound exhibits a near-perfect planar conformation in the solid state, with a maximum deviation of 0.061(2)° for the ester methyl carbon atom from the common plane of all non-hydrogen atoms [1]. In contrast, the closely related analog methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate displays a slightly more planar conformation with a maximum deviation of 0.043(3) Å (equivalent to the C atom deviation) [2]. Furthermore, the crystal packing of the target compound is exclusively stabilized by intermolecular C—H⋯O hydrogen bonds [1], whereas the 1H-unsubstituted analog methyl 1H-1,2,3-triazole-4-carboxylate is stabilized by both intermolecular N—H⋯O hydrogen bonds and π–π stacking interactions [3]. This difference in supramolecular synthons alters the bulk material's dissolution rate and mechanical properties, which is critical for formulation and solid-phase synthesis applications.

Crystallography Solid-state chemistry Materials science

Tautomeric Stability and Basicity Divergence: Gas-Phase and Solution Behavior of 2-Methyl vs. 1-Methyl-1,2,3-Triazole Scaffolds

The 2H-tautomer of the parent 1,2,3-triazole ring dominates the gas-phase equilibrium mixture at >99.9% over the 1H-tautomer . This thermodynamic preference is preserved upon N2-methylation, making 2-methyl-2H-1,2,3-triazole derivatives fundamentally more stable than their 1-methyl counterparts. In terms of basicity, 2-methyl-2H-1,2,3-triazole is a much weaker base compared to 1-methyl-1H-1,2,3-triazole (pKa 1.25) . The predicted pKa for the target compound, methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate, is -0.14±0.20 [1], confirming its extremely low basicity relative to the 1H series.

Physical organic chemistry Tautomerism Computational chemistry

Electronic and Dipolar Differentiation: Impact on Molecular Recognition and Reactivity

The dipole moment of 2H-1,2,3-triazole is 0.22 D, drastically lower than that of 1H-1,2,3-triazole at 4.38 D . This 20-fold difference in polarity is a direct consequence of the N2 substitution pattern and is retained in the N2-methylated derivative. Consequently, methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate exhibits a significantly lower dipole moment and altered electrostatic potential surface compared to its 1-methyl isomer. This difference profoundly affects non-covalent interactions, including hydrogen-bonding geometry and π-stacking propensity, which are critical determinants of ligand-protein binding affinity and crystal engineering outcomes.

Computational chemistry Medicinal chemistry Molecular modeling

Synthetic Utility and Regioselectivity Control: Leveraging 2-Methyl-2H-Triazole in PDE1 and HSP90 Inhibitor Patents

The methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate scaffold is explicitly claimed as a key intermediate in the synthesis of pyrazolo[3,4-b]pyridine and imidazo[1,5-b]pyridazine derivatives functioning as PDE1 inhibitors [1][2]. These patent families (WO-2021185256-A1, US-10351561-B2) demonstrate the commercial and therapeutic relevance of the 2H-triazole core. In contrast, related 5-amino-1,2,3-triazole-4-carboxylate scaffolds, which are accessible via ruthenium-catalyzed cycloaddition, are employed for HSP90 inhibitor synthesis (e.g., compound 41, IC₅₀ = 29 nM) [3], highlighting the divergent synthetic pathways and target selectivity achievable with distinct triazole substitution patterns. The target compound's unique N2-methylation ensures correct regiochemistry in subsequent cyclization and functionalization steps, a critical factor not guaranteed when using 1H- or unsubstituted triazole esters.

Medicinal chemistry Kinase inhibition Patent analysis

Optimal Procurement and Utilization Scenarios for Methyl 2-Methyl-2H-1,2,3-Triazole-4-Carboxylate Based on Differential Evidence


Fragment-Based Drug Discovery Requiring Low Basicity and Unique Electrostatic Profiles

Leveraging its drastically reduced basicity (pKa predicted -0.14±0.20) and ~20-fold lower dipole moment compared to 1H-triazole isomers , this compound serves as an ideal fragment for constructing screening libraries targeting protein pockets intolerant of positively charged or highly polar moieties. Its weak base character minimizes off-target interactions with acidic residues and ensures a neutral state under physiological conditions, enhancing membrane permeability predictions.

Crystal Engineering and Solid-State Formulation Development

The compound's high degree of planarity (max. deviation 0.061(2)°) and exclusive C—H⋯O hydrogen-bonding network, in contrast to the N—H⋯O and π–π interactions of 1H-analogs [1], make it a preferred building block for designing co-crystals and organic materials with specific packing motifs and dissolution profiles. Its monoclinic crystal system (space group P2₁/c) provides a well-defined starting point for solid-form screening [2].

Synthesis of PDE1 Inhibitors for CNS and Cardiovascular Indications

As a key intermediate in patent-protected routes to PDE1 inhibitors (WO-2021185256-A1, US-10351561-B2) [3][4], this compound is essential for medicinal chemistry programs targeting phosphodiesterase 1 for the treatment of neurological and cardiovascular diseases. Its correct regiochemistry is critical for accessing the pyrazolo[3,4-b]pyridine core, a privileged scaffold in this therapeutic area.

Development of Metal-Organic Frameworks (MOFs) and Coordination Complexes

The 2H-triazole core's distinct N2-methylation pattern and low basicity alter its metal-binding affinity and coordination geometry compared to 1H-triazole ligands. This enables the construction of MOFs and discrete complexes with tailored porosity and catalytic activity, which are inaccessible using more basic 1-methyl-1H-triazole carboxylates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.